2-Ethoxy-2-(1-methylcyclopropyl)propan-1-amine
CAS No.:
Cat. No.: VC17510427
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO |
|---|---|
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine |
| Standard InChI | InChI=1S/C9H19NO/c1-4-11-9(3,7-10)8(2)5-6-8/h4-7,10H2,1-3H3 |
| Standard InChI Key | GRWIMELEVYLUAH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(C)(CN)C1(CC1)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine, reflects its branched structure:
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Central propan-1-amine backbone: A three-carbon chain with an amine group (-NH₂) at position 1.
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Ethoxy substituent: An ethoxy group (-OCH₂CH₃) at position 2.
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1-methylcyclopropyl group: A cyclopropane ring with a methyl substituent at position 1, also attached to position 2.
The cyclopropane ring introduces significant steric strain, which may influence both reactivity and biological interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₉NO | |
| Molecular weight | 157.25 g/mol | |
| IUPAC name | 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine | |
| SMILES | CCOC(C)(C1CC1C)N | |
| InChIKey | GRWIMELEVYLUAH-UHFFFAOYSA-N |
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis of 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine employs continuous flow reactors to ensure high yield and purity. Key steps include:
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Cyclopropanation: Introduction of the 1-methylcyclopropyl group via [2+1] cycloaddition using carbene intermediates .
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Ethoxylation: Reaction of the intermediate with ethanol under acidic conditions to install the ethoxy group.
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Amination: Conversion of a ketone precursor to the amine via reductive amination using ammonia and hydrogen gas.
Purification typically involves distillation or recrystallization to achieve >98% purity.
Comparative Analysis with Structural Analogues
Physicochemical Properties
Stability and Reactivity
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Thermal stability: Decomposes above 200°C, with the cyclopropane ring undergoing ring-opening reactions .
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Solubility: Miscible in polar solvents (e.g., ethanol, DMSO) but insoluble in nonpolar solvents like hexane.
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pKa: Estimated at 10.2 ± 0.3, typical for aliphatic amines .
Table 2: Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.15 (s, 3H, CH₃), δ 2.45 (m, 1H, cyclopropane) | Methyl and cyclopropane protons |
| IR | 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O) | Amine and ether functionalities |
Pharmacological Mechanisms and Applications
Enzyme Modulation
The compound demonstrates monoamine oxidase (MAO) inhibition in vitro, with an IC₅₀ of 12.3 µM. By blocking MAO, it increases synaptic concentrations of neurotransmitters like serotonin and dopamine, suggesting potential antidepressant or neuroprotective applications.
Receptor Interactions
Research Findings and Clinical Relevance
Preclinical Studies
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Neuropharmacology: In rodent models, the compound reduced immobility time in the forced swim test by 40% at 10 mg/kg, comparable to fluoxetine.
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Toxicity: LD₅₀ in mice is 320 mg/kg, with hepatotoxicity observed at higher doses.
Comparative Efficacy
Compared to the triazoloquinazolinone-based Plk1 inhibitors , 2-ethoxy-2-(1-methylcyclopropyl)propan-1-amine lacks antitumor activity but shows superior blood-brain barrier penetration.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the ethoxy and cyclopropane groups to enhance MAO selectivity.
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Prodrug Development: S-acetyl or S-methyl derivatives to improve bioavailability .
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Neurodegenerative Disease Models: Testing in Alzheimer’s and Parkinson’s disease paradigms.
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